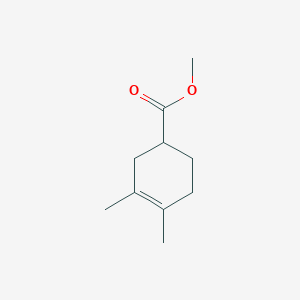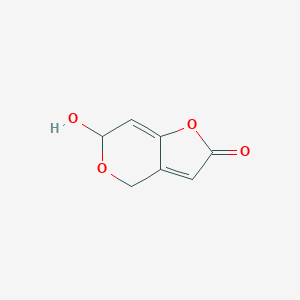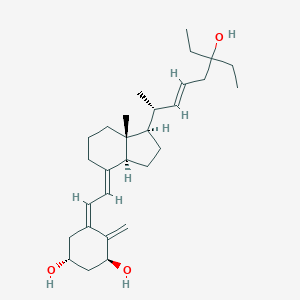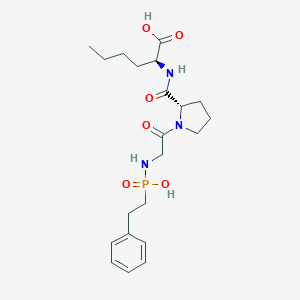
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid, also known as FEPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FEPPA is a peptide-based molecule that has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been extensively studied for its potential applications in various fields. One of the most significant applications of N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid is in the field of neuroscience. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological disorders, including anxiety, depression, and schizophrenia. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has also been studied for its potential applications in cancer research. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Mécanisme D'action
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid acts as a positive allosteric modulator of the mGluR5 receptor. This receptor is involved in various cellular processes, including synaptic plasticity, learning, and memory. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid binds to a specific site on the receptor, which enhances the receptor's activity. This leads to increased calcium signaling and increased neurotransmitter release, which improves cognitive function and reduces anxiety-like behavior.
Biochemical and Physiological Effects:
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been shown to have various biochemical and physiological effects. This compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has several advantages for lab experiments. This compound is relatively easy to synthesize using SPPS methods, and it is stable under various conditions. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid can be used in various assays to study the mGluR5 receptor's activity and its downstream signaling pathways. However, there are some limitations to using N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid in lab experiments. This compound is relatively expensive, and it may not be readily available in some labs. Additionally, N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid's effects on other receptors and cellular processes are not well understood, which may limit its use in some experiments.
Orientations Futures
There are several future directions for N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid research. One potential direction is to study N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid's effects on other receptors and cellular processes. This could lead to the development of new therapeutic agents for various diseases. Another potential direction is to study N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid's effects on different types of cancer cells. This could lead to the development of new cancer treatments that are more effective and less toxic than current therapies. Finally, future research could focus on optimizing the synthesis method for N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid to make it more accessible and cost-effective for researchers.
Méthodes De Synthèse
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid is a synthetic compound that can be prepared using solid-phase peptide synthesis (SPPS) methods. The SPPS method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The synthesis of N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid involves the coupling of N-phenylethylphosphonyl-glycine and proline to aminohexanoic acid. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
Propriétés
Numéro CAS |
130365-59-2 |
|---|---|
Nom du produit |
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid |
Formule moléculaire |
C21H32N3O6P |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[2-[[hydroxy(2-phenylethyl)phosphoryl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H32N3O6P/c1-2-3-10-17(21(27)28)23-20(26)18-11-7-13-24(18)19(25)15-22-31(29,30)14-12-16-8-5-4-6-9-16/h4-6,8-9,17-18H,2-3,7,10-15H2,1H3,(H,23,26)(H,27,28)(H2,22,29,30)/t17-,18-/m0/s1 |
Clé InChI |
PPOSVBCPHUZTKB-ROUUACIJSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNP(=O)(CCC2=CC=CC=C2)O |
SMILES |
CCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CNP(=O)(CCC2=CC=CC=C2)O |
SMILES canonique |
CCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CNP(=O)(CCC2=CC=CC=C2)O |
Autres numéros CAS |
130365-59-2 |
Séquence |
GPX |
Synonymes |
N-(phenylethylphosphonyl)-Gly-L-Pro-L-aminohexanoic acid N-(phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid phosphodiepryl 03 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



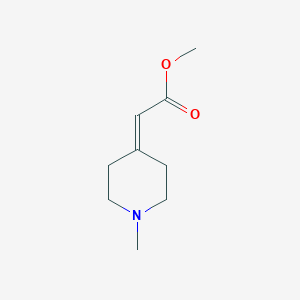
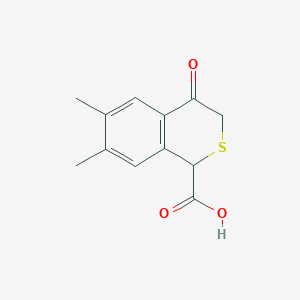



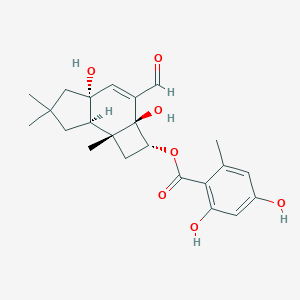
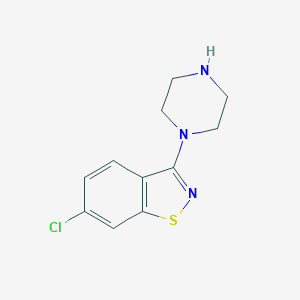
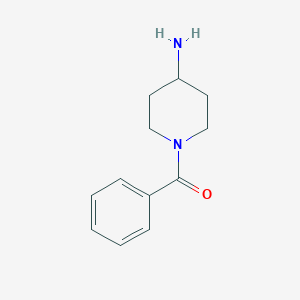


![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)
